Diphenylpyraline - 147-20-6

Diphenylpyraline

Catalog Number: EVT-265368
CAS Number: 147-20-6
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diphenylpyraline, chemically known as 4-diphenylmethoxy-1-methylpiperidine, is a first-generation H1-antihistamine. [] While primarily recognized for its antihistaminic properties, scientific research has unveiled its potential in various other domains, including antimicrobial activity and interactions with biological systems. [, , , , , , ] This analysis delves into the multifaceted scientific applications of diphenylpyraline, excluding aspects related to drug use, dosage, and side effects.

Future Directions
  • Understanding Interactions with Ion Channels: Further exploration of diphenylpyraline's interactions with various ion channels, beyond its known interaction with calcium channels, could provide valuable insights into its diverse pharmacological effects. []
  • Investigating Metabolites: Research focusing on identifying and characterizing the metabolites of diphenylpyraline, similar to the investigations on methadone metabolism, is crucial to understanding its pharmacokinetic profile and potential long-term effects. []

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)

Compound Description: 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) is a major metabolite of methadone, formed via N-demethylation and cyclization. [ [] ] While not an antihistamine itself, its presence is relevant to studies investigating methadone metabolism, particularly those focusing on cytochrome P450 enzyme activity.

Relevance: EDDP's relevance to diphenylpyraline stems from shared metabolic pathways involving cytochrome P450 enzymes. Research indicates that diphenylpyraline, like methadone, is metabolized by these enzymes, particularly CYP2D6. [ [] ] Understanding the metabolic pathways of related compounds like EDDP provides valuable insights into potential drug-drug interactions and metabolic profiles relevant to diphenylpyraline.

2-Ethyl-5-methyl-3,3-diphenylpyraline (EMDP)

Compound Description: Similar to EDDP, 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) is another major metabolite of methadone, also generated through N-demethylation. [ [], [] ] Like EDDP, EMDP is not classified as an antihistamine.

Relevance: EMDP's relevance to diphenylpyraline arises from its shared metabolic pathway with methadone, a drug known to be metabolized by cytochrome P450 enzymes. Studies demonstrate that diphenylpyraline is also metabolized by these enzymes. [ [] ] This shared metabolic pathway highlights a potential for drug-drug interactions, making EMDP's metabolic profile relevant in understanding the behavior of diphenylpyraline within the body.

Bamipine

Compound Description: Bamipine is a first-generation H1-antihistaminic drug. [ [] ] It exhibits antimycobacterial activity.

Relevance: Structurally, bamipine shares a similar diphenylmethoxypiperidine core with diphenylpyraline, suggesting they might exhibit comparable pharmacological profiles. [ [] ] Research into the antimycobacterial activity of bamipine derivatives could provide insights into potential similar applications for diphenylpyraline.

cis‐ and trans‐1,3‐Dimethyl‐4‐Diphenylmethoxypiperidines

Compound Description: These are conformationally restricted analogs of diphenylpyraline designed to explore the importance of intramolecular distances between the protonated nitrogen and the centers of gravity of the aromatic substituents for H1 receptor binding. [ [] ]

Hydroxyethyltheophylline

Compound Description: Hydroxyethyltheophylline is a derivative of theophylline, both being bronchodilators. It is often used in combination with diphenylpyraline in cough and cold syrups. [ [], [] ]

Relevance: Although not structurally related to diphenylpyraline, hydroxyethyltheophylline's frequent pairing in formulations makes its analytical chemistry relevant. Methods used to separate and quantify these compounds in mixtures are essential for quality control and pharmaceutical analysis. [ [], [] ]

Isothipendyl

Compound Description: Isothipendyl, like diphenylpyraline, belongs to the first-generation H1-antihistamines. [ [], [] ] It is known for its sedative properties and is used to treat allergies.

Relevance: Isothipendyl is relevant due to its use in research comparing the antimicrobial activity of palladium(II) complexes with antihistamines. Studies investigated the efficacy of palladium(II) complexes with both isothipendyl and diphenylpyraline against various bacteria and fungi, highlighting the potential of metal complexes to enhance the biological activity of these drugs. [ [], [] ]

Various First-Generation H1-Antihistamines

Compound Description: Several first-generation H1-antihistamines were examined alongside diphenylpyraline in research focused on their inhibitory effects on cytochrome P450 enzymes. [ [] ] These included carbinoxamine maleate, clemastine fumarate, diphenhydramine hydrochloride, chlorpheniramine maleate, and triprolidine hydrochloride.

Relevance: While structurally diverse, these antihistamines provide a comparative context for understanding diphenylpyraline's interaction with cytochrome P450, specifically CYP2D6. This comparative analysis helps assess the potential for drug-drug interactions when diphenylpyraline is co-administered with other medications metabolized by the same enzyme. [ [] ]

Classification

Diphenylpyraline is classified under the following categories:

  • Chemical Class: Diphenylpiperidines
  • Pharmacological Class: Antihistamines (H1 receptor antagonists)
  • Chemical Taxonomy: Organic compounds, specifically diphenylmethanes .
Synthesis Analysis

The synthesis of diphenylpyraline involves the alkylation of 4-hydroxy-1-methylpiperidine using benzhydrylbromide. The reaction typically requires the use of a base to facilitate the formation of the ether bond between the hydroxy group of the piperidine and the benzhydryl moiety. Key parameters for this synthesis include:

  • Starting Materials: 4-hydroxy-1-methylpiperidine and benzhydrylbromide.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide, often at elevated temperatures to improve yield.
  • Yield: The reaction can yield diphenylpyraline in moderate to high yields depending on the specific conditions employed .
Molecular Structure Analysis

The molecular formula of diphenylpyraline is C19H23NOC_{19}H_{23}NO, with a molar mass of approximately 281.392 g/mol. Its structure features a piperidine ring substituted with a diphenylmethoxy group at the 4-position and a methyl group at the 1-position.

Structural Features

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Diphenylmethoxy Group: Comprising two phenyl rings attached to a methoxy group, which enhances its lipophilicity.

The three-dimensional structure can be visualized using computational models that reveal its spatial configuration and potential interactions with biological targets .

Chemical Reactions Analysis

Diphenylpyraline participates in various chemical reactions typical of piperidine derivatives. Notable reactions include:

  • Alkylation Reactions: Further alkylation can occur at the nitrogen atom or hydroxyl groups under specific conditions.
  • Metal Complex Formation: Diphenylpyraline hydrochloride has been used to synthesize coordination complexes with transition metals such as copper(II) and cobalt(II). These complexes exhibit unique properties that can be exploited for various applications .

Reaction Conditions

  • The formation of metal complexes typically occurs in solution with controlled pH and temperature to ensure stability and solubility of the resulting compounds.
Mechanism of Action

Diphenylpyraline functions primarily as an antagonist at H1 histamine receptors. By binding to these receptors, it inhibits the action of histamine, thereby alleviating symptoms associated with allergic reactions such as itching, swelling, and redness.

Detailed Mechanism

  1. Receptor Binding: Diphenylpyraline competes with histamine for binding sites on H1 receptors located on effector cells.
  2. Inhibition of Histamine Effects: By blocking these receptors, it prevents histamine from exerting its pharmacological effects, including vasodilation and increased vascular permeability.
  3. Anticholinergic Effects: The compound also exhibits anticholinergic activity, which can contribute to its therapeutic effects but may also lead to side effects like dry mouth and sedation .
Physical and Chemical Properties Analysis

Diphenylpyraline is characterized by several physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 206 °C
  • LogP (octanol-water partition coefficient): 3.7, indicating moderate lipophilicity.
  • Water Solubility: Very low (0.0188 mg/mL), suggesting limited bioavailability when administered orally.

Additional Properties

  • Polar Surface Area: 12.47 Ų, which affects its ability to permeate biological membranes.
  • Hydrogen Bonding: It has two hydrogen bond acceptors but no donors, influencing its interaction with biological targets .
Applications

Diphenylpyraline has several scientific applications:

  • Medical Use: Primarily used as an antihistamine for treating allergies, it also shows promise in managing symptoms related to Parkinsonism due to its dopaminergic activity.
  • Research Applications: Its derivatives are studied for potential use in synthesizing new drugs or materials. For instance, research into copper and cobalt complexes highlights its utility in coordination chemistry .

Future Directions

Ongoing research may explore novel analogues of diphenylpyraline with improved efficacy or reduced side effects for better clinical outcomes in allergy management and neurological disorders .

Historical Development and Pharmacological Classification of Diphenylpyraline

Emergence as a First-Generation Antihistamine: Structural Lineage and Early Clinical Applications

Diphenylpyraline (4-(diphenylmethoxy)-1-methylpiperidine) emerged in the mid-20th century as a structurally distinct member of the first-generation antihistamines, patented in 1949 by Knox and Kapp at Nopco Chemical Company [1] [6]. Its core structure features a benzhydryl ether group linked to a methyl-substituted piperidine ring—a significant departure from the ethylamine side chains of earlier compounds like diphenhydramine. This molecular architecture positioned it within the diphenylpiperidine subclass of H1-antagonists, characterized by enhanced receptor affinity and pharmacokinetic properties compared to earlier ethanolamine-derived antihistamines [3] [4].

Table 1: Structural Evolution of Early Antihistamines Featuring Benzhydryl Moieties

CompoundCore StructureAmine MoietyKey Structural Differences
Diphenhydramine (1940s)Benzhydryl groupDimethylaminoethylEthanolamine linker
Diphenylpyraline (1949)Benzhydryl ether1-MethylpiperidinePiperidine ring, ether linkage
Chlorpheniramine (1950s)p-Chloro-benzhydrylDimethylaminopropylPyridine ring, propylamine chain

The benzhydryl (diphenylmethyl) moiety served as a critical pharmacophore enabling potent H1-receptor antagonism. Unlike diphenhydramine's flexible ethanolamine bridge, diphenylpyraline incorporated a semi-rigid piperidine ring connected via an oxygen atom, which enhanced its binding affinity and duration of action. This configuration allowed optimal spatial positioning of the two phenyl rings and tertiary amine for receptor interaction, while the methyl group on the piperidine nitrogen contributed to enhanced lipophilicity and central nervous system penetration [1] [3].

Clinically, diphenylpyraline hydrochloride was rapidly adopted across European markets under numerous brand names (Allergen, Hispril, Lergobine) for managing allergic conditions. Its primary indications included allergic rhinitis, hay fever, and urticaria, where it effectively counteracted histamine-induced symptoms like pruritus, vasodilation, and mucosal edema through competitive inhibition at H1-receptor sites [3] [6]. Early clinical studies demonstrated efficacy in reducing nasal congestion, sneezing, and rhinorrhea in allergic rhinitis patients, with particular utility noted for conditions requiring mucosal drying due to its inherent anticholinergic properties [1] [4]. By competitively displacing histamine from peripheral H1-receptors on endothelial and smooth muscle cells, diphenylpyraline prevented the G-protein mediated signaling cascade that leads to increased vascular permeability and inflammation [3] [6].

Evolution into Dual-Action Therapeutics: Anticholinergic and Dopaminergic Mechanisms

Beyond its histamine-blocking properties, diphenylpyraline exhibits significant polypharmacology, functioning as a dual-action therapeutic agent through interactions with cholinergic and dopaminergic systems:

Anticholinergic Mechanism:Like many first-generation antihistamines, diphenylpyraline demonstrates competitive inhibition at muscarinic acetylcholine receptors, particularly the M1-M5 subtypes [4] [5]. This occurs because the spatial requirements for histamine H1-receptor antagonists overlap substantially with those for muscarinic receptor antagonists. The molecule's tertiary amine and bulky aromatic groups enable binding to muscarinic receptors in multiple tissue types. In the central nervous system, this translates to reduced cholinergic neurotransmission in cortical and hippocampal regions—an effect that initially presented as an adverse effect (sedation) but later revealed therapeutic potential in movement disorders [5] [8]. The anticholinergic action contributes to reduced secretions in respiratory mucosa, making it particularly useful in rhinorrhea management [3] [4].

Dopaminergic Mechanism:Unexpectedly, neuropharmacological studies revealed diphenylpyraline functions as a dopamine reuptake inhibitor (DRI) at clinically relevant concentrations. Research demonstrated its ability to inhibit dopamine transport (DAT) in the presynaptic membrane, leading to increased synaptic dopamine concentrations in the striatum and nucleus accumbens [1] [6]. This mechanistic insight emerged from rodent studies where diphenylpyraline administration induced hyperactivity—behavioral patterns consistent with enhanced dopaminergic transmission rather than typical antihistamine effects. The Ki (inhibition constant) for dopamine transporter inhibition is approximately 4.1 nM, indicating high-affinity binding that contributes significantly to its psychostimulant properties at therapeutic doses [1] [6].

Table 2: Receptor Binding Profile of Diphenylpyraline

Receptor TargetActionAffinity (Ki)Functional Consequence
Histamine H1Competitive antagonist4-10 nMAllergy symptom suppression
Dopamine Transporter (DAT)Reuptake inhibition4.1 nMPsychostimulant effects
Muscarinic M1-M5Competitive antagonist15-60 nMAnticholinergic effects
Sodium-dependent transportersNon-selective inhibitionVariableSecondary monoamine effects

This dual pharmacological profile led to novel therapeutic applications beyond allergy management. Most notably, diphenylpyraline demonstrated efficacy in managing parkinsonian symptoms, particularly in patients with cerebrotendinous xanthomatosis (CTX)—a rare lipid storage disorder associated with secondary parkinsonism. Clinical observations revealed diphenylpyraline-responsive parkinsonism in CTX patients, where it improved motor function through combined modulation of dopaminergic transmission and reduction of cholinergic overactivity in the striatum [1] [3]. The dopamine reuptake inhibition compensated for dopaminergic deficits, while its antimuscarinic properties normalized the striatal dopamine-acetylcholine balance disrupted in Parkinsonian syndromes [1] [6]. This mechanistic duality represents a fascinating example of serendipitous drug repositioning based on comprehensive receptor profiling.

Properties

CAS Number

147-20-6

Product Name

Diphenylpyraline

IUPAC Name

4-benzhydryloxy-1-methylpiperidine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

OWQUZNMMYNAXSL-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

1.88e-02 g/L

Synonyms

4-diphenylmethoxy-1-methylpiperidine
diphenylpyraline
diphenylpyraline hydrochloride
diphenylpyraline maleate (2:1)
Lergobine

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.